molecular formula C15H18ClN5O B4505950 N-(3-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(3-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B4505950
M. Wt: 319.79 g/mol
InChI Key: ZQKPQOOQADWOTN-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic carboxamide derivative featuring a cyclohexane backbone substituted with a tetrazole ring and a 3-chlorobenzyl group. The tetrazole moiety (1H-tetrazol-1-yl) is a nitrogen-rich heterocycle known for its bioisosteric properties, often mimicking carboxylic acids in drug design .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c16-13-6-4-5-12(9-13)10-17-14(22)15(7-2-1-3-8-15)21-11-18-19-20-21/h4-6,9,11H,1-3,7-8,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKPQOOQADWOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)NCC2=CC(=CC=C2)Cl)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide” typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Cyclohexanecarboxamide Formation: The cyclohexane ring can be introduced through a Grignard reaction or other alkylation methods.

    Chlorobenzyl Group Introduction: The chlorobenzyl group can be attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexane ring.

    Reduction: Reduction reactions could target the tetrazole ring or the chlorobenzyl group.

    Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products depend on the specific reactions but may include various derivatives with modified functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs.

    Biological Studies: Investigating its effects on biological systems.

    Industrial Chemistry: As an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiourea-Functionalized Cyclohexanecarboxamides

A series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., H2L1–H2L9 ) were synthesized by reacting cyclohexanecarbonyl isothiocyanate with substituted anilines . Key differences from the target compound include:

  • Functional Groups: Thiourea (-NH-CS-NH-) vs. tetrazole. Thiourea derivatives exhibit strong metal-chelating capabilities due to S and N donor atoms, making them suitable for catalytic or separation applications .
  • Biological Activity : Thiourea derivatives demonstrate fungicidal, insecticidal, and metal-ion extraction properties , whereas tetrazole-containing compounds are more commonly associated with pharmaceutical applications (e.g., antiviral or enzyme inhibition).
  • Spectral Data : IR spectra of thiourea derivatives show N-H stretching at 3256–3134 cm⁻¹, absent in the tetrazole analog, which would instead display C=N stretching near 1500–1600 cm⁻¹ .

Tetrazole-Containing Analogs

The compound 1-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide (C₁₅H₁₆F₃N₅O, MW 339.32) shares a cyclohexanecarboxamide-tetrazole core but substitutes the 3-chlorobenzyl group with a 3-trifluoromethylphenyl moiety . Key comparisons:

  • Lipophilicity : The -CF₃ group may enhance lipophilicity (logP) compared to -Cl, affecting membrane permeability.

Chlorobenzyl-Substituted Pharmaceuticals

Patent compounds such as N-(4-(1-(3-chlorobenzyl)-1H-indol-5-ylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (Example 71, MW 633) highlight the prevalence of 3-chlorobenzyl groups in kinase inhibitors or anticancer agents . While structurally distinct, these compounds underscore the role of 3-chlorobenzyl in enhancing target affinity through hydrophobic interactions.

Structural and Functional Analysis

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
N-(3-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide C₁₅H₁₇ClN₅O 330.78 Tetrazole, 3-chlorobenzyl Potential bioactivity (speculative)
H2L3 (N-(3-chlorophenylcarbamothioyl)cyclohexanecarboxamide) C₁₄H₁₆ClN₃OS 309.81 Thiourea, 3-chlorophenyl Metal chelation, fungicidal
1-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide C₁₅H₁₆F₃N₅O 339.32 Tetrazole, 3-trifluoromethylphenyl Structural analog, unknown bioactivity

Pharmacological Potential

The 3-chlorobenzyl group may confer selectivity toward enzymes or receptors with hydrophobic binding pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Reactant of Route 2
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N-(3-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

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